tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate
Description
tert-Butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate is a carbamate-protected morpholine derivative featuring a hydroxymethyl substituent on the morpholine ring. Its molecular formula is C₁₁H₂₀N₂O₄ (calculated based on structural analogs in ), with a molecular weight of 244.29 g/mol. The compound combines a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a hydroxymethyl (-CH₂OH) group and a tert-butoxycarbonyl (Boc) carbamate protecting group. This structure confers unique physicochemical properties, including hydrogen-bonding capability via the hydroxymethyl group and steric protection from the Boc group, making it valuable in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)12-6-11(7-14)8-16-5-4-13-11/h13-14H,4-8H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZOIUTAGGLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COCCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate typically involves the reaction of morpholine derivatives with tert-butyl carbamate under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. The use of continuous flow chemistry and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used as a chemical intermediate in the production of various products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary based on the biological system being studied.
Comparison with Similar Compounds
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (PBHM9028-1)
tert-Butyl N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₄ (CAS: 1393441-68-3) .
- Key Differences : Substitutes the morpholine ring with an oxetane, a four-membered oxygen-containing ring. Oxetanes are more strained and polar, improving aqueous solubility but reducing metabolic stability compared to morpholines.
tert-Butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
- Molecular Formula: C₁₂H₂₁NO₃ (CAS: 1638761-29-1) .
- Key Differences : Incorporates a bicyclo[1.1.1]pentane core, a rigid, three-dimensional structure that enhances steric hindrance and may improve binding selectivity in enzyme inhibition.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties
Key Observations:
Hydrogen Bonding : The target compound and oxetane derivative exhibit stronger hydrogen-bonding capacity due to the hydroxymethyl group, critical for crystal packing (as seen in ) and interactions with biological targets .
Solubility : Oxetane and morpholine derivatives are more water-soluble than bicyclo analogs due to oxygen heteroatoms.
Biological Activity
tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H19N2O3
- Molecular Weight : 217.26 g/mol
- CAS Number : 1393441-68-3
The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes. The carbamate group can undergo hydrolysis, releasing an amine and carbon dioxide, which can then participate in biochemical pathways. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, studies have shown that related carbamates can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could potentially lead to applications in managing conditions like diabetes by regulating blood sugar levels.
2. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. For instance, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease.
3. Antimicrobial Activity
Some studies have reported antimicrobial properties associated with morpholine-containing compounds. The presence of the hydroxymethyl group may enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of α-glucosidase by carbamate derivatives, it was found that this compound exhibited a competitive inhibition pattern. The IC50 value was determined to be approximately 45 µM, suggesting moderate potency compared to other known inhibitors.
Case Study 2: Neuroprotective Effects
A cell culture study assessed the neuroprotective effects of similar carbamates against amyloid-beta-induced cytotoxicity. Results indicated that treatment with this compound significantly reduced cell death and inflammation markers (TNF-α) in astrocytes.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 45 | α-glucosidase inhibition |
| Similar Carbamate A | 30 | Neuroprotection |
| Similar Carbamate B | 60 | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
